molecular formula C11H10ClNS B13258480 3-chloro-N-(thiophen-3-ylmethyl)aniline

3-chloro-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13258480
M. Wt: 223.72 g/mol
InChI Key: SBULKRIQPTWJOH-UHFFFAOYSA-N
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Description

3-chloro-N-(thiophen-3-ylmethyl)aniline ( 1019541-06-0) is a chemical building block with the molecular formula C11H10ClNS and a molecular weight of 223.72 g/mol . This compound is designed for scientific research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal utilization . This aniline derivative is part of a class of non-peptidic, non-covalent inhibitors derived from the probe compound ML300 . Research indicates that such compounds have been investigated for their activity against viral proteases, including the SARS-CoV-2 main protease (3CLpro), a key enzyme essential for viral replication . These inhibitors utilize a unique, non-canonical binding mode that differs from traditional peptidic inhibitors, making them valuable tools for antiviral development and fundamental virology research . Researchers can employ this compound as a key intermediate in organic synthesis and medicinal chemistry, particularly in the exploration of novel therapies for coronaviruses . All products are for research use only.

Properties

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

3-chloro-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H10ClNS/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2

InChI Key

SBULKRIQPTWJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with thiophen-3-ylmethanol under specific conditions. One common method includes:

    Starting Materials: 3-chloroaniline and thiophen-3-ylmethanol.

    Catalysts and Reagents: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(thiophen-3-ylmethyl)aniline may involve more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(thiophen-3-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Chloro-N-(4-methoxybenzylidene)aniline (3-CNMBA) :
    This Schiff base derivative contains a chloro group at the meta position and a methoxybenzylidene substituent. Quantum chemical studies (DFT) reveal that the chloro substituent’s position significantly influences corrosion inhibition efficiency on zinc surfaces. The meta-chloro configuration enhances electron withdrawal, improving adsorption on metal surfaces compared to ortho- or para-substituted analogs .

  • (E)-3-Chloro-N-[(2-ethoxynaphthalen-1-yl)methylidene]aniline: Here, the chloro group is part of a conjugated Schiff base system. The dihedral angle between the naphthalene and chlorobenzene rings (61.9°) and intramolecular C–H⋯N hydrogen bonding stabilize the structure. This contrasts with the non-planar thiophene group in the target compound, which reduces conjugation .
Compound Substituent Position Key Electronic Feature Application Reference
3-Chloro-N-(thiophen-3-ylmethyl)aniline meta (Cl) Thiophene (electron-rich) Medicinal chemistry intermediates
3-CNMBA meta (Cl) Methoxybenzylidene (electron-donating) Corrosion inhibition
(E)-3-Chloro-Schiff base meta (Cl) Conjugated Schiff base Structural studies

Heterocyclic Modifications

  • 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline :
    Replacing the thiophene with a thiazole ring introduces an additional chlorine atom, increasing electron-withdrawing effects. This enhances interactions with biological targets, making it suitable as a pharmaceutical intermediate (e.g., pesticide or antibiotic synthesis) .

  • Pyrazole-based Schiff base (3-chloro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline) :
    The pyrazole ring introduces nitrogen atoms capable of hydrogen bonding, improving binding to enzymes. This contrasts with the sulfur atom in thiophene, which participates in hydrophobic interactions .

Halogen-Substituted Analogs

  • 2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline: Bromine’s larger atomic radius and polarizability compared to chlorine enhance van der Waals interactions in molecular recognition processes.
  • 3-Chloro-N-(3-fluorobenzyl)aniline :
    Fluorine’s electronegativity increases metabolic stability and lipophilicity, making this analog more suitable for drug development than the thiophene-containing compound .

Compound Halogen Key Property Application Reference
3-Chloro-N-(thiophen-3-ylmethyl)aniline Cl (meta) Thiophene (S atom) Broad-spectrum intermediates
2-Bromo-5-methyl analog Br (ortho) Enhanced polarizability Material science
3-Chloro-N-(3-fluorobenzyl)aniline Cl (meta), F High electronegativity Drug candidates

Multi-Substituted Derivatives

  • 4,4'-Methylenebis(3-chloro-N-(4-halobenzylidene)aniline) :
    These derivatives feature two chloro groups and form 1,3-oxazepine rings via cycloaddition. The dual chloro substituents increase rigidity and thermal stability, useful in polymer chemistry .

  • 3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline (Fluazinam) : The trifluoromethyl groups and nitro substituents create a highly electron-deficient aromatic system, enhancing fungicidal activity. This contrasts with the electron-rich thiophene in the target compound .

Biological Activity

Overview

3-chloro-N-(thiophen-3-ylmethyl)aniline is an organic compound characterized by a chlorine atom and a thiophen-3-ylmethyl group attached to an aniline backbone. Its molecular formula is C₁₃H₁₂ClN₃S, with a molecular weight of approximately 237.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.

The biological activity of 3-chloro-N-(thiophen-3-ylmethyl)aniline is primarily linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may interact with molecular targets that modulate critical biological pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

Research indicates that 3-chloro-N-(thiophen-3-ylmethyl)aniline may exhibit significant anticancer properties by inhibiting enzymes associated with tumor growth. The compound's structure allows it to bind effectively to these enzymes, potentially leading to reduced cancer cell viability. Further studies are required to confirm these effects and to understand the specific pathways involved.

Interaction Studies

Interaction studies have shown that 3-chloro-N-(thiophen-3-ylmethyl)aniline may have binding affinities with various biological targets. These interactions are crucial for understanding its therapeutic potential and could lead to the development of new anticancer therapies. The compound's unique structural features enhance its reactivity and biological profile compared to other similar compounds.

Comparative Analysis

To provide a clearer understanding of 3-chloro-N-(thiophen-3-ylmethyl)aniline's biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
3-chloro-2-methylaniline Similar aniline structure but lacks thiophenesPrecursor for synthesis
2-methyl-3-chloroaniline Isomer with different positioning of chlorine and methylVarying reactivity due to substitution position
Thiophen-3-ylmethylamine Contains thiophene but lacks an aromatic amine structureFocused on different biological activities

The combination of chlorine and thiophene groups in 3-chloro-N-(thiophen-3-ylmethyl)aniline enhances its reactivity, making it particularly valuable in pharmaceutical applications.

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on the anticancer properties of similar compounds demonstrated that modifications in the chemical structure could significantly impact enzyme inhibition and cytotoxicity against cancer cell lines.
  • Enzyme Inhibition : Preliminary data suggests that compounds with thiophene rings can exhibit enhanced enzyme inhibition, which could be pivotal for drug development targeting specific cancers.
  • Binding Affinity Studies : Research involving molecular docking simulations has indicated favorable binding interactions between 3-chloro-N-(thiophen-3-ylmethyl)aniline and various protein targets involved in cancer progression.

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